Cas no 4589-97-3 (Benzeneacetaldehyde, a-(hydroxyimino)-, oxime)

4589-97-3 structure
Productnaam:Benzeneacetaldehyde, a-(hydroxyimino)-, oxime
Benzeneacetaldehyde, a-(hydroxyimino)-, oxime Chemische en fysische eigenschappen
Naam en identificatie
-
- Benzeneacetaldehyde, a-(hydroxyimino)-, oxime
- .α.-Phenyldioxime
- 2-(hydroxyimino)-2-phenylacetaldehyde oxime
- Glyoxal, phenyl-, dioxime
- Glyoxime, phenyl-
- Phenylglyoxime
- α-Phenyldioxime
- Benzeneacetaldehyde, .alpha.-(hydroxyimino)-, oxime
- AKOS002528191
- 4589-97-3
- (1E,2Z)-(Hydroxyimino)(phenyl)ethanal oxime #
- a-Phenylglyoxim
- .alpha.-Phenyldioxime
- MLXJSLOEWNSWKU-OAMUUVBCSA-N
- (hydroxyimino)(phenyl)acetaldehyde oxime
- N-[(Z)-2-nitroso-1-phenylethenyl]hydroxylamine
- NSC-152094
- (NZ)-N-[(2E)-2-hydroxyimino-1-phenylethylidene]hydroxylamine
- NSC152094
- ss-Phenyl-glyoxim
-
- Inchi: InChI=1S/C8H8N2O2/c11-9-6-8(10-12)7-4-2-1-3-5-7/h1-6,10,12H/b8-6-
- InChI-sleutel: LQDIWLPXNVRMQE-VURMDHGXSA-N
- LACHT: O=N/C=C(/C1C=CC=CC=1)\NO
Berekende eigenschappen
- Exacte massa: 164.05864
- Monoisotopische massa: 164.059
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 4
- Zware atoomtelling: 12
- Aantal draaibare bindingen: 2
- Complexiteit: 174
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 1
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 1.8
- Topologisch pooloppervlak: 61.7A^2
Experimentele eigenschappen
- Dichtheid: 1.2739 (rough estimate)
- Kookpunt: 291.62°C (rough estimate)
- Vlampunt: 137.2°C
- Brekindex: 1.6000 (estimate)
- PSA: 65.18
- LogboekP: 1.32490
Benzeneacetaldehyde, a-(hydroxyimino)-, oxime Gerelateerde literatuur
-
2. III.—The absorption spectra of various aldehydes and ketones and some of their derived compoundsJohn Edward Purvis J. Chem. Soc. Trans. 1925 127 9
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